molecular formula C11H13NO B2763870 1,2,3-trimethyl-1H-indol-5-ol CAS No. 858193-54-1

1,2,3-trimethyl-1H-indol-5-ol

Cat. No. B2763870
CAS RN: 858193-54-1
M. Wt: 175.231
InChI Key: VXAIEZQYMTYPDN-UHFFFAOYSA-N
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Description

1,2,3-trimethyl-1H-indol-5-ol is a chemical compound with the molecular formula C11H13NO. It is a powder at room temperature . It has potential applications in various fields, but specific details about this compound are limited .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) where the 1, 2, and 3 positions of the indole are substituted with methyl groups and the 5 position is substituted with a hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 175.23 . More specific physical and chemical properties are not available in the current resources .

Scientific Research Applications

Synthesis and Functionalization

The indole nucleus, a key structural component in numerous biologically active compounds, has been the subject of extensive research. Palladium-catalyzed reactions have become crucial in the synthesis and functionalization of indoles, offering access to complex molecules with broad functional tolerance. These methodologies are significant for producing fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste, indicating the importance of 1,2,3-trimethyl-1H-indol-5-ol derivatives in synthetic organic chemistry (Cacchi & Fabrizi, 2005).

Oligomerization and Polymerization

Research on indole derivatives like indole-3-carbinol has shown their propensity to oligomerize under certain conditions, producing a variety of oligomeric products. These processes are relevant in understanding the chemical behavior of indole compounds in different environments, which might have implications for their use in materials science and drug discovery (Grose & Bjeldanes, 1992). Furthermore, the electropolymerization of 5-cyanoindole, a compound closely related to this compound, leads to the formation of a cyclic trimer and further polymeric species upon oxidation. This indicates potential applications in developing novel polymeric materials with specific electronic or optical properties (Mackintosh et al., 1995).

Photophysical and Electrochemical Properties

Semisquaraines based on 1,1,2-trimethyl-1H-benzo[e]indole have been investigated for their photophysical properties, intramolecular charge transfer, solvatochromism, and viscosity-dependent emission enhancement. These properties are crucial for applications in sensors, organic electronics, and fluorescence-based technologies, showcasing the versatility of indole derivatives in advanced material applications (Khopkar et al., 2019).

Bioconversion and Environmental Implications

The bioconversion of indole into a trimer through laccase catalysis has been demonstrated, leading to the formation of a compound identified as 2,2-bis(3'-indolyl)indoxyl. This process highlights the environmental and biological relevance of indole derivatives, suggesting potential applications in bioremediation, biosynthesis of natural products, and the development of green chemistry solutions (Ganachaud et al., 2008).

properties

IUPAC Name

1,2,3-trimethylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-8(2)12(3)11-5-4-9(13)6-10(7)11/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIEZQYMTYPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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